molecular formula C10H19NO2 B13205603 2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde

Cat. No.: B13205603
M. Wt: 185.26 g/mol
InChI Key: GBTGIXMPAFRERS-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde is an organic compound with a complex structure that includes an aminomethyl group, a methylcyclohexyl ring, and a hydroxyacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyacetaldehyde moiety can undergo further chemical transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: Similar structure with an aminomethyl group and a hydroxyl group.

    Cyclohexylamine: Contains a cyclohexyl ring with an amino group.

    Hydroxyacetone: Contains a hydroxy and a carbonyl group.

Uniqueness

2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[1-(aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C10H19NO2/c1-8-2-4-10(7-11,5-3-8)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3

InChI Key

GBTGIXMPAFRERS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CN)C(C=O)O

Origin of Product

United States

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